molecular formula C19H23N3O2S2 B2966375 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 379236-67-6

2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B2966375
CAS No.: 379236-67-6
M. Wt: 389.53
InChI Key: DFWQFBNINNFHPH-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4-yl core substituted with a thioether linkage and a pyrrole-based ethanone moiety. The 5,6-dimethyl groups on the thienopyrimidine scaffold enhance steric stability, while the 2-methoxyethyl and 2,5-dimethyl substituents on the pyrrole ring modulate solubility and electronic properties.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-11-8-15(13(3)22(11)6-7-24-5)16(23)9-25-18-17-12(2)14(4)26-19(17)21-10-20-18/h8,10H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWQFBNINNFHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC=NC3=C2C(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2OS2C_{16}H_{20}N_2OS_2, with a molecular weight of approximately 332.42 g/mol. The structure features a thieno[2,3-d]pyrimidine core linked to a pyrrole moiety via a thioether bond.

Synthesis

The synthesis of this compound typically involves multi-step procedures that may include:

  • Formation of the thieno[2,3-d]pyrimidine scaffold.
  • Introduction of the methoxyethyl and dimethylpyrrole groups.
  • Final coupling to yield the target ethanone derivative.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thienopyrimidines have shown significant activity against solid tumors by inhibiting cell proliferation and inducing apoptosis. In vitro assays demonstrated that these compounds can affect the release of pro-inflammatory cytokines like IL-6 and TNF-α, which are crucial in cancer progression and inflammation .

Antimicrobial Activity

Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. Results indicated moderate activity against certain bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
  • Modulation of signaling pathways : Targeting pathways involved in cell cycle regulation and apoptosis.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of a related thienopyrimidine on human breast cancer cells. The compound was found to significantly reduce cell viability at concentrations greater than 10 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2550
    5030
  • Antimicrobial Testing : In another study, the compound exhibited varying degrees of inhibition against selected pathogens, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus64
    Escherichia coli128
    Pseudomonas aeruginosa32

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thienopyrimidine and pyrrole/ethanone moieties, influencing molecular weight, solubility, and reactivity:

Compound Name / ID (Evidence) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₂H₂₆N₃O₂S₂* ~436.6 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl thioether; 2-methoxyethyl-pyrrole-ethanone Predicted higher solubility due to methoxyethyl group; steric hindrance from pyrrole substituents
2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one C₁₉H₂₁N₂OS₂ 357.5 2,5-dimethylbenzyl thioether; ethyl group at position 3 Hydrophobic benzyl group may reduce aqueous solubility
3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one C₂₁H₂₀N₂OS₂ 380.5 Naphthalenylmethyl thioether; ethyl group at position 3 Bulky naphthalene group likely decreases solubility; higher molecular weight
5,6-Dimethyl-3-ethyl-2-[[2-(diethylamino)ethyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one C₁₆H₂₅N₃OS₂ 339.5 Diethylaminoethyl thioether; ethyl group at position 3 Tertiary amine enhances solubility in acidic conditions

*Calculated based on structural formula.

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